

FH535 Cytotoxicity Data in Different Cell Lines

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Compound Focus: FH535

CAS No.: 108409-83-2

Cat. No.: S527971

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Cell Line	Cancer Type	IC ₅₀ / Cytotoxic Concentration	Experimental Context
HT29	Colorectal Cancer	~17.5 µM [1]	48-hour cell viability assay (CCK-8) [1]
SW480	Colorectal Cancer	~22.5 µM [1]	48-hour cell viability assay (CCK-8) [1]
CCLP-1	Biliary Tract Cancer (BTC)	~20 µM (approx. 60% viability reduction) [2]	72-hour resazurin viability assay [2]
Other BTC lines (CCSW-1, BDC, etc.)	Biliary Tract Cancer (BTC)	Varies by cell line (10-50 µM reduces viability) [2]	72-hour resazurin viability assay [2]

Detailed Experimental Protocol

The following methodology is based on the cell viability assays used in the cited studies to determine the cytotoxic effects of **FH535** [1] [2].

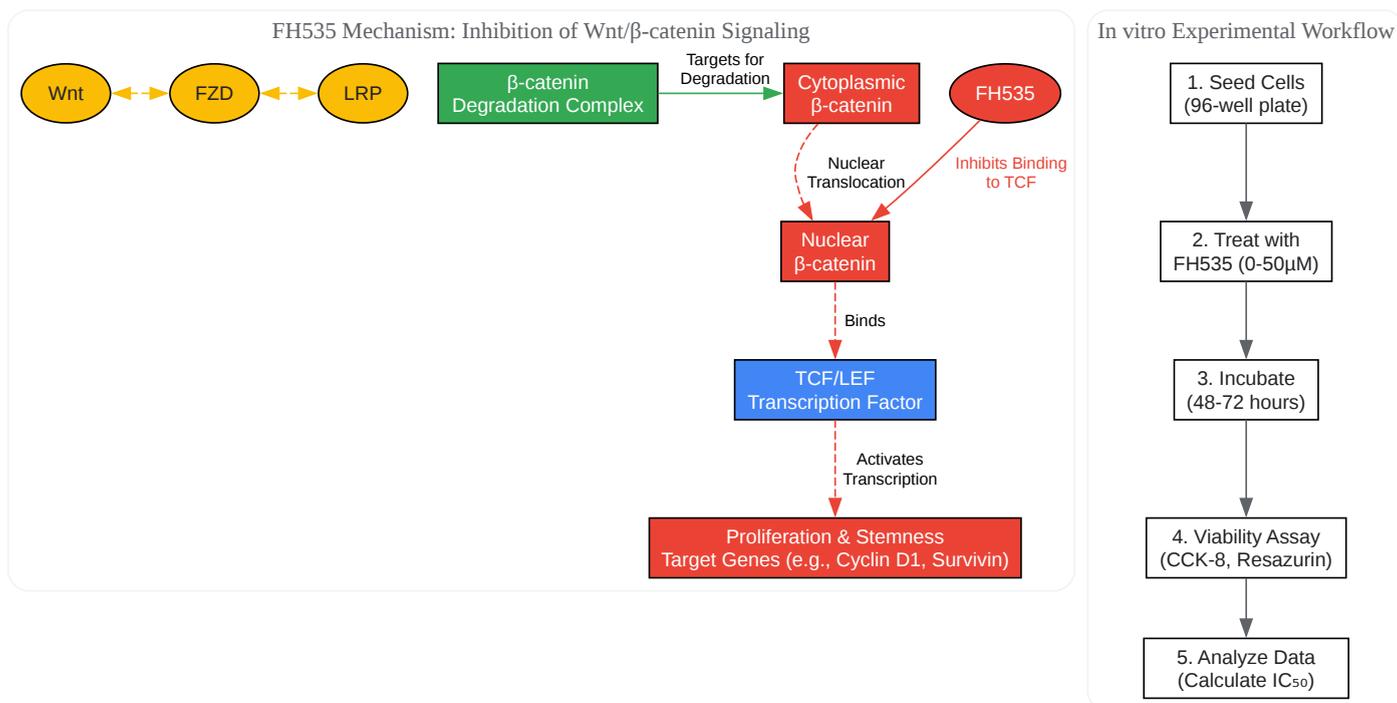
- 1. Cell Seeding:** Plate cells in 96-well microplates at a density of 3,000–5,000 cells per well in complete medium and allow them to adhere overnight [1] [2].
- 2. Drug Treatment:** The next day, replace the medium with serum-free medium containing a serial dilution of **FH535**. A typical range might be from 0 µM to 50 µM or higher. A DMSO control (typically

≤0.1%) should be included [1] [2].

- **3. Incubation:** Incubate the cells with the drug for a set period, commonly 48 or 72 hours [1] [2].
- **4. Viability Assessment:**
 - **CCK-8 Assay:** Add 10 μ L of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C, then measure the absorbance at 450 nm using a microplate reader [1].
 - **Resazurin Assay:** Add resazurin solution to each well. After several hours of incubation, measure the fluorescence (Ex/Em = 535/588 nm) [2].
- **5. Data Analysis:** Calculate the percentage of cell viability relative to the DMSO control group. The IC₅₀ value can be determined by fitting the dose-response data to a non-linear regression curve.

Mechanism of Action & Signaling Pathway

FH535 is a small molecule inhibitor known for its dual activity. It inhibits both the **Wnt/ β -catenin signaling pathway** and **Peroxisome Proliferator-Activated Receptors (PPARs)** [1] [2]. Its primary anticancer effect is attributed to its disruption of the β -catenin/TCF complex in the nucleus, which suppresses the transcription of Wnt target genes. The following diagram illustrates this mechanism and a typical workflow for testing it in vitro.



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Key Technical Considerations for Your Experiments

- **Cell Line Variability:** The efficacy of **FH535** can vary significantly depending on the cancer type and the specific genetic background of the cell line (e.g., APC, β -catenin mutation status) [1] [3].
- **Mechanistic Confirmation:** To confirm that the observed effects are due to Wnt pathway inhibition, you can perform downstream analyses such as **Western Blotting** (to detect protein levels of β -catenin, Cyclin D1, Survivin) [1] or **Reporter Gene Assays** (using TCF/LEF luciferase reporters) [2].
- **Beyond Viability:** **FH535** has also been shown to inhibit **migration and invasion** (via Transwell assays) and reduce the expression of **cancer stem cell (CSC) markers** (like CD44 and CD133) in

some cell types, which are important aspects to investigate for a complete profile [1].

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References

1. FH535 Inhibits Proliferation and Motility of Colon Cancer ... [pmc.ncbi.nlm.nih.gov]
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